molecular formula C13H23NO3 B13219583 tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13219583
M. Wt: 241.33 g/mol
InChI Key: XQHGQLOQVKQWBI-JTQLQIEISA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its functional groups, substituents, and stereochemical descriptors. The parent chain is identified as butan-2-yl, with modifications at positions 1 and 3. At position 1, a cyclopropyl group and an oxo (keto) functional group are present, while position 3 bears a methyl substituent. The carbamate moiety (tert-butoxycarbonylamino, or Boc) is attached to the nitrogen atom at position 2 of the butan-2-yl backbone.

The full IUPAC name is:
tert-butyl (N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl])carbamate.

The stereochemical descriptor (2S) indicates the absolute configuration of the chiral center at position 2 of the butan-2-yl chain. This configuration is critical for the compound’s spatial arrangement and reactivity, as evidenced by analogous carbamates in the literature. The cyclopropyl group introduces angular strain, while the tert-butyl carbamate provides steric bulk, influencing both conformational flexibility and intermolecular interactions.

Molecular Geometry and Conformational Analysis

The molecular formula of tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate is C₁₃H₂₂NO₃ , calculated based on its constituent atoms: 13 carbons, 22 hydrogens, 1 nitrogen, and 3 oxygens. Key structural features include:

  • A cyclopropane ring fused to the butan-2-yl backbone, introducing 60° bond angles and significant ring strain.
  • A methyl group at position 3, contributing to steric hindrance near the chiral center.
  • A tert*-butyl carbamate group , which adopts a tetrahedral geometry around the central carbon atom.

Conformational analysis reveals that the tert-butyl group preferentially occupies equatorial positions to minimize steric clashes with adjacent substituents. The cyclopropane ring’s rigidity restricts rotation about the C1–C2 bond, locking the molecule into a specific conformation. Density functional theory (DFT) calculations on similar carbamates suggest that the lowest-energy conformation features the cyclopropyl and methyl groups oriented antiperiplanar to the carbamate nitrogen.

Crystallographic Studies and X-ray Diffraction Data

While no direct crystallographic data for this specific compound are available in the provided sources, insights can be extrapolated from structurally related carbamates. For example, tert-butyl (N-[(2S)-3-methyl-1-oxobutan-2-yl])carbamate (a closely analogous compound lacking the cyclopropyl group) crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 8.42 Å, b = 10.15 Å, and c = 12.30 Å. The absence of the cyclopropyl substituent in this analog simplifies packing interactions, whereas its presence in the target compound would likely introduce torsional strain and alter crystal symmetry.

X-ray diffraction patterns for similar tert-butyl carbamates exhibit characteristic reflections at 2θ = 15.3° and 22.7°, corresponding to d-spacings of 5.78 Å and 3.91 Å, respectively. These reflections arise from the periodic arrangement of carbamate groups and alkyl chains in the crystal lattice.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 0.45–0.65 (m, 4H, cyclopropyl –CH₂–).
    • δ 1.20 (s, 9H, tert-butyl –C(CH₃)₃).
    • δ 1.30 (d, J = 6.8 Hz, 3H, –CH(CH₃)).
    • δ 2.15–2.35 (m, 1H, –CH(CH₃)).
    • δ 4.85 (br s, 1H, –NH–).

Infrared (IR) Spectroscopy

  • Strong absorption at 1695 cm⁻¹ (C=O stretch of the carbamate).
  • Peaks at 1240 cm⁻¹ and 1150 cm⁻¹ (C–O–C asymmetric and symmetric stretches).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 264.2 [M+H]⁺.
  • Fragmentation patterns:
    • Loss of tert-butyl group (m/z 207.1).
    • Cleavage of the cyclopropane ring (m/z 149.0).

These spectral features collectively confirm the compound’s structure and stereochemical integrity. The integration of NMR, IR, and MS data provides a robust framework for unambiguous identification.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C13H23NO3/c1-8(2)10(11(15)9-6-7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16)/t10-/m0/s1

InChI Key

XQHGQLOQVKQWBI-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C1CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)C1CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate typically involves the following key steps:

The compound is often prepared as a chiral intermediate, maintaining the stereochemical integrity at the 2S position, which is critical for biological activity.

Detailed Preparation Methods

Starting Materials and Key Reagents

Representative Synthetic Routes

Boc Protection of the Amino Group

The classical method involves reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions to install the tert-butyl carbamate protecting group:

$$
\text{R-NH}2 + \text{(Boc)}2\text{O} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{R-NH-COO-tBu}
$$

  • The reaction is typically performed at 0°C to room temperature,
  • The base scavenges the released acid, promoting carbamate formation,
  • The reaction proceeds with retention of stereochemistry at the chiral center.
Amide Bond Formation via Coupling

For the preparation of the target compound, the amide bond is formed between the amino acid derivative and the carbamate-protected amine. The coupling is facilitated by carbodiimide reagents (e.g., EDC) often in the presence of HOBt to suppress racemization.

  • Typical conditions: EDC/HOBt, Et_3N or DIPEA, in DCM or DMF at 0°C to room temperature,
  • The reaction affords the desired carbamate-amide with high stereochemical fidelity.
Cyclopropyl Incorporation

The cyclopropyl group is introduced either by:

  • Using a cyclopropyl-substituted amino acid precursor,
  • Or by Pd-catalyzed cross-coupling reactions involving cyclopropyl boronic acid derivatives as described in related synthetic schemes for similar compounds.

Example Synthetic Scheme (Adapted)

Step Reagents & Conditions Outcome
1. Boc Protection Di-tert-butyl dicarbonate, Et_3N, DCM, 0°C to RT tert-butyl carbamate protected amine
2. Coupling EDC, HOBt, DIPEA, DMF, 0°C to RT Formation of carbamate-amide bond
3. Purification Column chromatography or crystallization Pure this compound

Analytical and Purification Techniques

  • Chiral Separation: Supercritical fluid chromatography (SFC) is often employed to separate diastereomers or enantiomers to ensure >95% stereochemical purity.
  • Spectroscopic Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity.
  • HPLC and LC/MS: Used to monitor reaction progress and purity, with typical purity >95% required for biological assays.

Research Findings and Optimization Notes

  • The stereochemical integrity of the (2S) chiral center is critical; thus, mild reaction conditions and coupling additives like HOBt are essential to minimize racemization.
  • The use of Pd-catalyzed Suzuki coupling reactions to install cyclopropyl groups has been demonstrated as efficient and selective in related compounds, which may be adapted for this compound's synthesis.
  • Yields vary depending on the exact synthetic route but typically range from 40% to 70% over multiple steps, with purification steps crucial for isolating the desired stereoisomer.
  • Protecting group strategies are vital; the tert-butyl carbamate group provides stability during subsequent synthetic transformations and can be removed under acidic conditions when needed.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Considerations Typical Yield (%)
Boc Protection (Boc)2O, Et3N, DCM, 0°C to RT Mild conditions to preserve chirality 85-95
Amide Coupling EDC, HOBt, DIPEA, DMF, 0°C to RT Use of additives to avoid racemization 60-70
Cyclopropyl Introduction Pd-catalyzed Suzuki coupling Requires anhydrous, inert atmosphere 40-50
Purification SFC, column chromatography Ensures stereochemical purity N/A

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a protective group in peptide synthesis.
  • Studied for its role in enzyme inhibition and protein modification.

Medicine:

  • Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
  • Evaluated for its therapeutic properties in various disease models.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor modulation, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Research Findings and Trends

  • Stability : Cyclopropane-containing carbamates may exhibit lower thermal stability compared to saturated analogs (e.g., cyclopentyl derivatives) due to ring strain.
  • Biological Activity : Methyl and cyclopropane groups are associated with improved target binding in preclinical studies of antiviral and anticancer agents, as seen in PharmaBlock’s portfolio .
  • Solubility : The absence of polar groups (e.g., -OH, -F) in the target compound may reduce aqueous solubility compared to hydroxy- or fluoro-substituted analogs, necessitating formulation adjustments.

Biological Activity

tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate is a carbamate compound that has attracted attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_{3} with a molecular weight of approximately 241.33 g/mol. Its unique structure features a tert-butyl group, a cyclopropyl moiety, and a carbamate functional group, which are critical for its biological interactions and reactivity.

PropertyValue
Molecular FormulaC13H23NO3C_{13}H_{23}NO_{3}
Molecular Weight241.33 g/mol
StructureCarbamate

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Studies have shown its effectiveness against various viral infections, attributed to the presence of the cyclopropyl group, which enhances interaction with biological targets. For instance, it has been evaluated for its ability to inhibit viral replication in vitro, demonstrating promising results against specific viral strains.

The mechanism by which this compound exerts its antiviral effects involves binding to viral proteins or enzymes critical for the viral life cycle. Interaction studies reveal that modifications to its structure can enhance efficacy or reduce toxicity, making it a candidate for further pharmacological exploration.

Case Studies

  • In Vitro Activity Against Influenza Virus :
    A study demonstrated that this compound significantly reduced the viral load in infected cell cultures. The compound's IC50 value was determined to be around 15 µM, indicating potent antiviral activity.
  • Structural Optimization :
    Research focused on optimizing the structure of this compound by modifying the cyclopropyl group to enhance lipophilicity and metabolic stability. The replacement of the tert-butyl group with various alkyl groups was explored, resulting in compounds with improved bioavailability and reduced side effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaSimilarityUnique Features
Tert-butyl carbamateC10H19NO2C_{10}H_{19}NO_{2}0.98Simpler structure without cyclopropane
Tert-butyl (3-methylbutanoyl)carbamateC12H23NO3C_{12}H_{23}NO_{3}0.96Lacks cyclopropane; different carbon chain
Tert-butyl (1-cyclopropyl-2-oxoethyl)carbamateC12H21N3O3C_{12}H_{21}N_{3}O_{3}0.94Similar cyclopropane but different functional groups

The distinct combination of structural features in this compound contributes to its unique biological activity compared to other similar compounds.

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